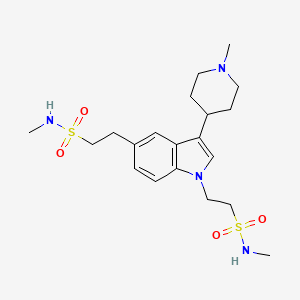
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
概要
説明
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a chemical compound with the molecular formula C20H32N4O4S2. It is a derivative of naratriptan, a selective serotonin receptor agonist used in the treatment of migraines. This compound is characterized by the presence of a methylsulfamoyl group attached to an ethyl chain, which is further connected to the naratriptan core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naratriptan Core: The initial step involves the synthesis of the naratriptan core structure. This can be achieved through a series of reactions, including cyclization and functional group transformations.
Introduction of the Methylsulfamoyl Group: The next step involves the introduction of the methylsulfamoyl group. This is typically done through a nucleophilic substitution reaction, where a suitable sulfonamide precursor reacts with an alkylating agent to form the desired methylsulfamoyl group.
Attachment of the Ethyl Chain: The final step involves the attachment of the ethyl chain to the naratriptan core. This can be achieved through a variety of methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan has several scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: It is used in studies of serotonin receptor agonists and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic effects in the treatment of migraines and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan exerts its effects by acting as a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. The compound binds to these receptors, leading to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels. This results in the alleviation of migraine symptoms.
類似化合物との比較
Similar Compounds
Naratriptan: The parent compound, which lacks the methylsulfamoyl group.
Sumatriptan: Another selective serotonin receptor agonist used in the treatment of migraines.
Rizatriptan: A similar compound with a different side chain structure.
Uniqueness
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is unique due to the presence of the methylsulfamoyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This structural modification can affect the compound’s solubility, stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHJTWEUSQXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346746-73-3 | |
| Record name | 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
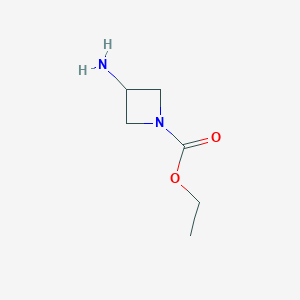
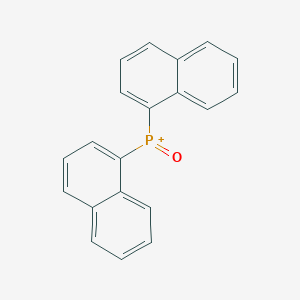
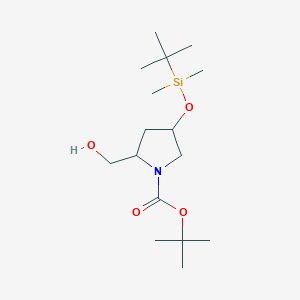
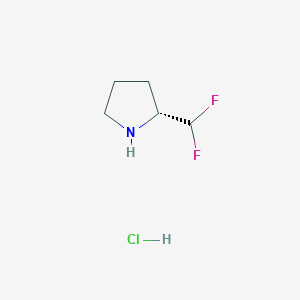
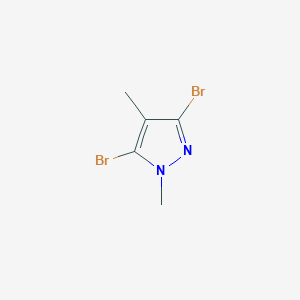
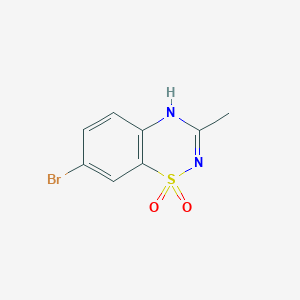

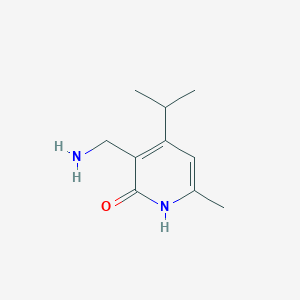
![N-Methyl-1-[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B3321457.png)
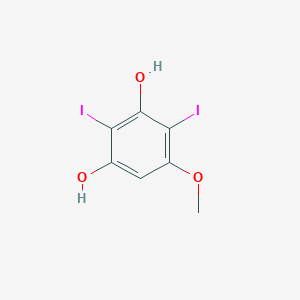
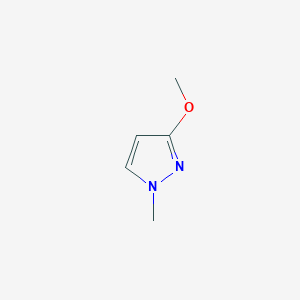
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

